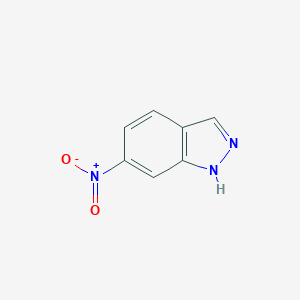

2-Amino-3-methyl-5-nitropyridine

Descripción general

Descripción

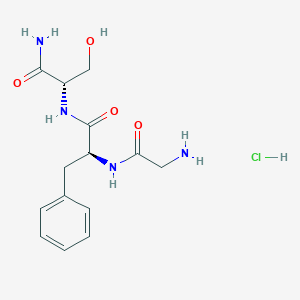

2-Amino-3-methyl-5-nitropyridine is a white to yellow crystalline powder . It is used as an intermediate in the preparation of other compounds .

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-5-nitropyridine involves several steps. One method involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino . Another method involves the use of the DFT/B3LYP method using 6-311G (d,p), 6-311G++ (d,p) and cc-pVTZ basis sets .Molecular Structure Analysis

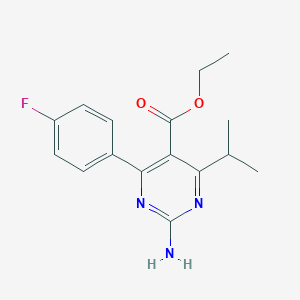

The molecular formula of 2-Amino-3-methyl-5-nitropyridine is C6H7N3O2, and its molecular weight is 153.14 . The structure was confirmed by single-crystal X-ray diffraction (SXRD) analysis .Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group . Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine have been attempted by implementing DFT/B3LYP method .Physical And Chemical Properties Analysis

2-Amino-3-methyl-5-nitropyridine is a white to yellow crystalline powder . It has a melting point of 256-260 °C . The UV-Visible spectrum of 2A3M5NP was obtained with ethanol as a solvent .Aplicaciones Científicas De Investigación

Nonlinear Optics and Photonics

2-Amino-3-methyl-5-nitropyridine: has been utilized in the synthesis of novel organic single crystals like 2A5NP4CBA , which exhibit significant potential in nonlinear optics (NLO) and photonics . These materials are crucial for developing optical limiters, which protect sensitive instruments from laser damage. The high thermal stability and excellent optical transmittance of these crystals make them suitable for high-power laser applications.

Pharmacology

In pharmacology, this compound finds its application in the synthesis of various pharmaceuticals. It serves as a precursor in the production of drugs with diverse therapeutic effects, including antiviral, antidiabetic, and antimalarial medications . Its derivatives are integral to the development of new treatments, showcasing its versatility in drug design and synthesis.

Material Science

The compound’s role in material science is underscored by its contribution to creating materials with desirable properties such as dielectric, piezoelectric, pyroelectric, and ferroelectric characteristics . These properties are essential for the advancement of electronic devices and sensors, indicating the compound’s importance in technological innovation.

Analytical Chemistry

2-Amino-3-methyl-5-nitropyridine: is used in analytical chemistry as a reagent for various chemical analyses . Its properties enable the identification and quantification of substances, playing a pivotal role in quality control and research laboratories.

Biochemistry

In biochemistry, this compound is employed as a biochemical reagent. It’s used as a biological material or organic compound for life science-related research, aiding in the study of biological processes and the development of biochemical assays .

Environmental Science

Theoretical studies on 2-Amino-3-methyl-5-nitropyridine contribute to environmental science by providing insights into the molecular structure and reactivity of environmental contaminants. Density functional theory (DFT) calculations help understand the compound’s behavior in various environmental conditions, which is crucial for pollution control and remediation strategies .

Agricultural Research

In agricultural research, derivatives of 2-Amino-3-methyl-5-nitropyridine are explored for their potential use as biochemical reagents. They may contribute to the development of new pesticides or fertilizers, enhancing crop protection and yield .

Theoretical Chemistry

The compound is a subject of interest in theoretical chemistry, where quantum chemical calculations are performed to understand its energy and molecular structure. Such studies are fundamental for predicting reactivity and designing new molecules with specific properties .

Mecanismo De Acción

Target of Action

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound . Nitrogen-based heterocyclic compounds play an important role in biomedical research and drug designing due to their immense potential against tumor cells . Pyridine nucleus, which is prevalent in most of the natural products, is extremely important in the chemistry of biological systems . It plays a key role in catalyzing both biological and chemical systems .

Mode of Action

The mode of action of 2A3M5NP involves quantum chemical calculations on energy and molecular structure . The compound’s interaction with its targets and any resulting changes are investigated from natural bonding orbital (NBO) analysis . The intramolecular charge transfer and hyperconjugative interaction of the compound are also studied .

Biochemical Pathways

The compound’s electronic properties such as homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energies are determined . The electron density distribution and chemical reactive sites of 2A3M5NP were analyzed from molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) analysis .

Pharmacokinetics

and its melting point is 256-260 °C, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2A3M5NP’s action involve the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . This reaction is a result of the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYUDJJBGYXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370314 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-5-nitropyridine | |

CAS RN |

18344-51-9 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational chemistry methods were used to study 2-Amino-3-methyl-5-nitropyridine in the research?

A1: The researchers utilized Density Functional Theory (DFT) calculations to investigate the properties of 2-Amino-3-methyl-5-nitropyridine []. DFT is a widely used computational chemistry method that helps predict molecular structures and properties by approximating the electronic structure of molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)